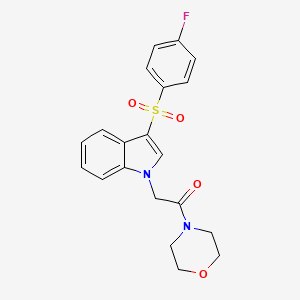

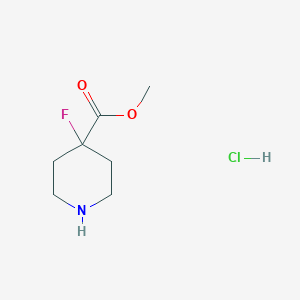

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains an indole group, a morpholino group, and a fluorophenylsulfonyl group. Indoles are a class of compounds that are part of many biologically active substances, including certain amino acids and neurotransmitters. The morpholino group is a common feature in many pharmaceuticals and is known to enhance solubility and bioavailability. The fluorophenylsulfonyl group is a type of sulfonyl group, which is often used in medicinal chemistry due to its ability to form stable, biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole and morpholino moieties, followed by the introduction of the fluorophenylsulfonyl group. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and morpholino groups could potentially result in a complex three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The indole group is known to undergo electrophilic substitution reactions, while the morpholino group can participate in a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the fluorine atom could enhance its stability and lipophilicity .Aplicaciones Científicas De Investigación

Antimicrobial Activity : A study by Janakiramudu et al. (2017) investigated sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, which is an intermediate of the antibiotic drug linezolid. These compounds exhibited promising antimicrobial activity against various bacteria and fungi, with certain derivatives showing potent effects in the minimum inhibitory concentration range of 6.25–25.0 µg/mL (Janakiramudu et al., 2017).

Anticancer Properties : Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives, including a morpholine heterocyclic ring. These compounds were screened for their anticancer activity against human breast cancer cell lines. One particular compound showed significant inhibition of cancer cell proliferation with low toxicity to noncancerous cells, suggesting a potential for selective cancer therapy (Gaur et al., 2022).

Antibiotic Activity Modulation : Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of various bacteria and fungi. Their findings indicate potential applications in enhancing the effectiveness of other antibiotics (Oliveira et al., 2015).

Electrophoretic and Biocompatible Polymers : Hayashi and Takasu (2015) discussed the synthesis of electrophoretic poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides. These polymers, when hybridized with bioactive glass, showed potential for biocompatible coatings and medical applications (Hayashi & Takasu, 2015).

Anion-Exchange Membrane Development : Morandi et al. (2015) developed novel morpholinium-functionalized anion-exchange blend membranes. These membranes demonstrated excellent thermal stability and alkaline stability, making them suitable for electrochemical applications like alkaline fuel cells (Morandi et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4S/c21-15-5-7-16(8-6-15)28(25,26)19-13-23(18-4-2-1-3-17(18)19)14-20(24)22-9-11-27-12-10-22/h1-8,13H,9-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNVYALMDCSRML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2390513.png)

![(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2390519.png)

![N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2390521.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2390522.png)

![Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B2390524.png)

![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2390530.png)

![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)